(6E)-6-(1-Hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Description
(6E)-6-(1-Hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a useful research compound. Its molecular formula is C9H10N4O2 and its molecular weight is 206.205. The purity is usually 95%.
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Scientific Research Applications
Chemical Transformations and Synthesis
A study by Lashmanova et al. (2019) explored the transformation of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, highlighting the use of (6E)-6-(1-Hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one in chemical synthesis. The reaction mechanism, including a transition cage structure, was discussed, showcasing the compound's role in complex chemical transformations (Lashmanova et al., 2019).
Novel Synthetic Methods
Potapov et al. (2012) described a novel rearrangement in the pyrimidine ring involving azolopyrimidines, leading to the formation of 2-R-6-acetyl-7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidines. This study demonstrates innovative synthetic approaches using such compounds (Potapov et al., 2012).
Structural Analysis and Characterization
Clayton et al. (1980) conducted X-ray analysis of related compounds, including 6-ethoxycarbonyl-4-ethyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one. This research is significant for understanding the structural properties and chemical behavior of triazolopyrimidines, a category that includes the compound (Clayton et al., 1980).
Microwave-Assisted Synthesis
Divate and Dhongade-Desai (2014) explored the microwave-assisted synthesis of triazolopyrimidine derivatives, highlighting efficient and green synthetic methods. This approach is relevant for the synthesis of this compound and its derivatives (Divate & Dhongade-Desai, 2014).
Antibacterial Activity
Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine, containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, and evaluated its antibacterial activity. This research is pertinent for understanding the biological applications of triazolopyrimidines, including potential medical applications (Lahmidi et al., 2019).
Properties
IUPAC Name |
(6E)-6-(1-hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-5(2)7(14)6-3-10-9-11-4-12-13(9)8(6)15/h3-5,14H,1-2H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDOOFPNKMTARJ-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C1C=NC2=NC=NN2C1=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C(=C\1/C=NC2=NC=NN2C1=O)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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